H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

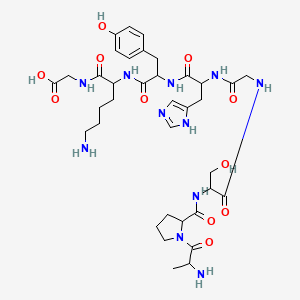

The compound H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH is a peptide composed of eight amino acids: alanine, proline, serine, glycine, histidine, tyrosine, lysine, and glycine. This peptide sequence is known for its biological activity and potential therapeutic applications. It is often referred to as a bioactive peptide due to its ability to interact with various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (alanine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Aplicaciones Científicas De Investigación

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

The mechanism of action of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes or activate receptors involved in immune responses.

Comparación Con Compuestos Similares

Similar Compounds

H-Ala-Pro-Ser-Tyr: Another bioactive peptide with similar amino acid composition.

H-Gly-His-Lys: A shorter peptide with overlapping residues.

H-Tyr-Lys-Gly: Shares some of the same amino acids and exhibits similar biological activities.

Uniqueness

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: is unique due to its specific sequence and the presence of both hydrophobic and hydrophilic residues. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.

Actividad Biológica

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH is a synthetic peptide composed of a sequence of amino acids that has garnered attention for its diverse biological activities. This peptide is classified as a bioactive peptide, which suggests potential applications in therapeutic contexts due to its ability to interact with various molecular targets in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Composition and Structure

The peptide consists of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Alanine | Ala |

| Proline | Pro |

| Serine | Ser |

| Glycine | Gly |

| Histidine | His |

| Tyrosine | Tyr |

| Lysine | Lys |

The unique sequence of these amino acids contributes to the peptide's structural conformation, which is critical for its biological function. The presence of proline is particularly notable, as it can induce specific structural features that influence the peptide's interactions with receptors and enzymes.

The biological activity of this compound is primarily mediated through its interactions with cellular receptors and enzymes. These interactions can modulate various signaling pathways, leading to different biological responses:

- Enzyme Inhibition : The peptide may inhibit specific enzymes that are involved in inflammatory processes or other pathological conditions.

- Receptor Activation : It can activate receptors that trigger immune responses or other cellular activities.

- Cell Signaling Modulation : By binding to protein targets, the peptide can alter downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that this peptide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, making it a candidate for therapeutic use in infectious diseases.

- Neuroprotective Properties : There is emerging evidence that the peptide may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Laboratory studies demonstrated that the peptide could inhibit the activity of certain enzymes linked to inflammation. For instance, it was shown to reduce the production of inflammatory mediators in cultured macrophages.

- Animal Models : In vivo studies using animal models have indicated that administration of this peptide can lead to reduced symptoms in models of arthritis and other inflammatory conditions, suggesting its potential as a therapeutic agent.

- Comparative Analysis : A comparative study with similar peptides revealed that this compound exhibited superior activity in modulating immune responses, highlighting its unique structural advantages .

Propiedades

IUPAC Name |

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N11O11/c1-20(38)36(58)47-12-4-6-28(47)35(57)46-27(18-48)32(54)40-16-29(50)43-26(14-22-15-39-19-42-22)34(56)45-25(13-21-7-9-23(49)10-8-21)33(55)44-24(5-2-3-11-37)31(53)41-17-30(51)52/h7-10,15,19-20,24-28,48-49H,2-6,11-14,16-18,37-38H2,1H3,(H,39,42)(H,40,54)(H,41,53)(H,43,50)(H,44,55)(H,45,56)(H,46,57)(H,51,52)/t20-,24-,25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAHFXAZPZCMK-HJJAOGADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N11O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.